molecular formula C18H12N2O4 B2522931 8-Methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)chromen-2-one CAS No. 325804-24-8

8-Methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)chromen-2-one

Cat. No. B2522931
CAS RN: 325804-24-8
M. Wt: 320.304
InChI Key: NZYKPRXPWLVOLJ-UHFFFAOYSA-N
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Description

The compound 8-Methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)chromen-2-one is a derivative of chromen-2-one, which is a class of compounds known for their diverse biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into related chromen-2-one derivatives and their synthesis, molecular structure, and potential biological activities.

Synthesis Analysis

The synthesis of chromen-2-one derivatives typically involves the reaction of starting materials such as 2-Hydroxy-3-methoxybenzaldehyde with other reagents to form various intermediates and final products. For instance, in the synthesis of N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide derivatives, 3-acetyl-8-methoxy-2H-chromen-2-one is produced using Ethyl acetoacetate and Piperidine catalyst. This intermediate is then brominated and cyclized to form a scaffold that can be further modified to produce the title compound derivatives .

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives is characterized by the presence of a chromene ring, which can be substituted with various functional groups. The molecular and supramolecular structures of related compounds, such as 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones, have been established using X-ray diffraction. These structures exhibit significant conformational features, such as the perpendicular positioning of the phenyl ring to the chromene-pyrazole ring system, which is consistent with NMR spectroscopy findings .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of chromen-2-one derivatives can include oxidative cyclization, bromination, and cyclization with thiourea. The oxidative cyclization of 1-phenylhydrazono chromen-2-ones with copper acetate as a catalyst leads to the formation of chromeno[4,3-c]pyrazol-4-ones . Similarly, the bromination of 3-acetyl-8-methoxy-2H-chromen-2-one followed by cyclization with thiourea is a key step in the synthesis of thiazolyl amide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-2-one derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and biological activity. The synthesized compounds are often characterized using techniques like 1H-NMR, FT-IR, and Mass spectral/LCMS analysis to confirm their structures . The supramolecular architecture of these compounds is characterized by interactions such as C–H···A (A = O, π) and π-stacking, which can influence their crystalline properties and stability .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated the antimicrobial properties of derivatives similar to 8-Methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)chromen-2-one. For instance, a study by Ashok et al. (2016) detailed the synthesis of novel pyrano[2,3-f]chromen-4-ones, highlighting their efficient microwave-assisted synthesis and significant in vitro antimicrobial activity against bacterial and fungal strains. These compounds also showed potential as DNA gyrase inhibitors, as supported by molecular docking studies (Ashok et al., 2016). Another study focused on the antibacterial effects of new derivatives of 4-hydroxy-chromen-2-one, emphasizing the high level of bacteriostatic and bactericidal activity, indicating the potential of similar compounds in combating microbial infections (Behrami & Dobroshi, 2019).

Antifungal and Antibacterial Properties

Mahesh et al. (2022) synthesized new oxadiazole derivatives containing the 2H-chromen-2-one moiety, showcasing their potential as antibacterial and antifungal agents. This highlights the compound's relevance in developing treatments against microbial infections (Mahesh et al., 2022). Furthermore, Bhat et al. (2013) synthesized Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives, revealing significant antimicrobial activity, which suggests the utility of these compounds in pharmaceutical applications targeting microbial pathogens (Bhat et al., 2013).

Molecular Docking and Synthesis

The synthesis and characterization of novel compounds for potential applications in medicine and pharmacology, including their interaction with biological targets, have been extensively explored. For example, a study by Sert et al. (2018) characterized a target compound through various spectroscopic techniques and conducted molecular docking studies, indicating the approach's value in drug development (Sert et al., 2018).

Anticancer and Apoptosis Inducing Agents

Research also extends to the exploration of compounds for their anticancer properties. For instance, Cai et al. (2006) utilized a chemical genetics approach to identify small molecules that induce apoptosis, highlighting the potential of compounds like 8-Methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)chromen-2-one in cancer treatment (Cai et al., 2006).

Future Directions

The future directions for “8-Methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)chromen-2-one” could involve further exploration of its biological activities. Given the reported biological activities of the 1,3,4-oxadiazoles class of compounds, it may be worthwhile to investigate the potential of this compound in various therapeutic applications .

properties

IUPAC Name

8-methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O4/c1-22-14-9-5-8-12-10-13(18(21)23-15(12)14)17-20-19-16(24-17)11-6-3-2-4-7-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYKPRXPWLVOLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=NN=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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